molecular formula C17H20N4O4 B10990773 ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate

ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B10990773
M. Wt: 344.4 g/mol
InChI Key: VDYUFVVVTKMKMP-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed for research applications. Its structure incorporates two pharmaceutically privileged motifs: a phthalazin-1-one core and a piperazine carboxylate group. Phthalazin-1-one derivatives are extensively investigated as potent, target-oriented anticancer agents. These compounds are recognized for their ability to act as inhibitors of key signaling pathways. Notably, related phthalazinone-based molecules have demonstrated promising activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. Such inhibitors can induce apoptosis and show potent cytotoxic activities against various cancer cell lines, including aggressive types like MDA-MB-231 breast cancer cells . The piperazine carboxylate moiety, on the other hand, is a versatile scaffold frequently employed in the design of ligands for the central nervous system. Piperazine and piperidine derivatives are commonly engineered to act as antagonists or inverse agonists at neuronal receptors, such as the histamine H3 receptor (H3R). This activity is a key strategy in developing potential therapies for multifactorial neurodegenerative diseases like Alzheimer's, as H3R antagonists can enhance the release of neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes . The strategic fusion of these two components in a single molecule suggests its potential as a Multitarget-Directed Ligand (MTDL) , a modern approach for treating complex diseases. Researchers can explore this compound for its possible dual activity—for instance, combining kinase inhibitory properties with receptor modulation. It is intended for investigational use in biochemical assays, target validation, and early-stage pharmacological profiling to elucidate its precise mechanism of action and therapeutic potential. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-[2-(1-oxophthalazin-2-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H20N4O4/c1-2-25-17(24)20-9-7-19(8-10-20)15(22)12-21-16(23)14-6-4-3-5-13(14)11-18-21/h3-6,11H,2,7-10,12H2,1H3

InChI Key

VDYUFVVVTKMKMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Formylbenzoic Acid with Hydrazine Hydrate

2-Formylbenzoic acid undergoes cyclocondensation with hydrazine hydrate in methanol under reflux (80°C, 2 hours) to yield 1-oxophthalazin-2(1H)-one. This method achieves an 85% yield and is favored for its simplicity and scalability.

Reaction Conditions

  • Solvent: Methanol

  • Temperature: 80°C

  • Catalyst: None required

  • Yield: 85%

Alternative Route via Phthalic Anhydride

Phthalic anhydride reacts with hydrazine sulfate in acetic acid under reflux to form 1-oxophthalazin-2(1H)-one. While less efficient (yield: 16–40%), this method is advantageous when starting from bulk industrial precursors.

The introduction of the acetyl group at the phthalazinone’s N2 position is critical for subsequent piperazine coupling.

Chloroacetylation with Chloroacetyl Chloride

1-Oxophthalazin-2(1H)-one reacts with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic substitution, forming 2-(chloroacetyl)-1-oxophthalazin-2(1H)-one.

Optimization Insights

  • Base: K₂CO₃ (2.5 equiv) minimizes side reactions.

  • Solvent: DMF enhances solubility of intermediates.

  • Yield: 78%.

Piperazine Coupling and Functionalization

The acetylated phthalazinone is conjugated with piperazine to establish the core scaffold.

Nucleophilic Substitution with Piperazine

2-(Chloroacetyl)-1-oxophthalazin-2(1H)-one reacts with piperazine in ethanol under reflux (4 hours), yielding 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine. Excess piperazine (2.0 equiv) ensures complete substitution.

Key Parameters

  • Molar Ratio: 1:2 (phthalazinone:piperazine)

  • Solvent: Ethanol

  • Yield: 82%

Esterification with Ethyl Chloroformate

The terminal amine of piperazine undergoes esterification with ethyl chloroformate in dichloromethane (DCM) at 0°C. Triethylamine (TEA) acts as a base to scavenge HCl, forming the final product.

Reaction Scheme
Piperazine intermediate+ClCOOEtTEA, DCMEthyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate\text{Piperazine intermediate} + \text{ClCOOEt} \xrightarrow{\text{TEA, DCM}} \text{this compound}

Yield: 75%

Alternative Synthetic Pathways

One-Pot Multicomponent Reaction

A streamlined approach combines phthalic anhydride, hydrazine hydrate, and ethyl piperazine-1-carboxylate in acetic acid. While reducing purification steps, this method suffers from lower yields (55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables stepwise acetylation and phthalazinone coupling. This method, though resource-intensive, achieves 68% yield and high purity (>95%).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (d, 1H, J = 7.8 Hz, phthalazinone-H), 4.12 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.74 (s, 4H, piperazine-H).

  • IR (KBr): 1643 cm⁻¹ (C=O), 1589 cm⁻¹ (C=C aromatic).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 6.2 minutes.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Stepwise Synthesis75%ModerateHigh
One-Pot Reaction55%LowModerate
Solid-Phase Synthesis68%HighLow

Industrial-Scale Considerations

Cost Efficiency

Bulk procurement of phthalic anhydride ($0.5/kg) and piperazine ($12/kg) makes the stepwise method economically viable for kilogram-scale production.

Environmental Impact

Ethanol and DMF are prioritized over chlorinated solvents to align with green chemistry principles.

Challenges and Mitigation Strategies

Low Solubility of Intermediates

  • Solution: Use polar aprotic solvents (e.g., DMF) or sonication to enhance dissolution.

Regioselectivity in Acetylation

  • Solution: Employ bulky bases (e.g., DIPEA) to favor N2 over N1 acetylation .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety (-COOCH2CH3) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in drug development.

Reaction Conditions Reagents Products References
Acidic hydrolysisHCl (concentrated), H2O, reflux4-[(1-Oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylic acid
Basic hydrolysisNaOH (aqueous), ethanol, ΔSodium salt of 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate
  • Mechanistic Notes :

    • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

    • Basic hydrolysis proceeds via deprotonation of water, generating a hydroxide ion that attacks the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms can participate in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

Reaction Type Reagents Products References
AlkylationCH3I, K2CO3, DMFN-Methylated piperazine derivative
AcylationAcCl, pyridineN-Acetylated analog
  • Key Observations :

    • Steric hindrance from the phthalazinone moiety may limit reactivity at the piperazine ring.

    • Reactions are typically conducted in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Reduction of the Phthalazinone Carbonyl Group

The ketone group in the phthalazinone ring can be reduced to a secondary alcohol or alkane under controlled conditions.

Reagents Conditions Products References
NaBH4Methanol, 0°C to RT1-Hydroxyphthalazin-2(1H)-yl derivative
LiAlH4THF, refluxFully reduced phthalazine analog
  • Limitations :

    • Over-reduction may occur with strong reducing agents like LiAlH4, leading to saturation of the aromatic ring.

Cyclization Reactions

The phthalazinone moiety can participate in cycloaddition or ring-expansion reactions. For example, reaction with hydrazine derivatives forms fused heterocycles.

Reagents Conditions Products References
Hydrazine hydrateEthanol, ΔPyrazole-phthalazine hybrid compound
AcrylonitrileK2CO3, DMF, 80°C2-[2-(5-Amino-2,3-dihydro-1H-pyrazol-1-yl)ethyl]phthalazin-1-one derivative
  • Synthetic Utility :

    • These reactions enable the construction of polycyclic systems with potential bioactivity.

Oxidation Reactions

The acetyl group bridging the phthalazinone and piperazine rings may undergo oxidation to form a ketone or carboxylic acid.

Reagents Conditions Products References
KMnO4H2SO4, H2O, ΔOxo-acetyl derivative
CrO3Acetic acid, RTCarboxylic acid analog
  • Challenges :

    • Over-oxidation risks degrading the phthalazinone ring.

Interaction with Biological Nucleophiles

In medicinal chemistry contexts, this compound reacts with biological thiols (e.g., glutathione) or amines (e.g., lysine residues), forming covalent adducts.

Target Reaction Site Biological Consequence References
GlutathioneElectrophilic carbonyl groupsDetoxification or bioactivation
Serine proteasesPiperazine nitrogenEnzyme inhibition

Synthetic Optimization Data

Critical parameters for maximizing yield in key reactions:

Reaction Optimal Solvent Temperature Catalyst Yield (%) References
Piperazine alkylationDMF60°CK2CO378
Phthalazinone reductionMethanol0°CNaBH465
Ester hydrolysisH2O/ethanol (1:1)RefluxHCl92

Stability Under Various Conditions

Condition Observation Degradation Products References
High pH (pH > 10)Rapid ester hydrolysis; piperazine ring remains intactCarboxylic acid derivative
UV light (254 nm)Photodegradation of phthalazinone ringFragmented aromatic compounds
Elevated temperature (>100°C)Decomposition of acetyl linkagePhthalazinone and piperazine fragments

Scientific Research Applications

Biological Activities

The compound exhibits several potential biological activities, which are critical for its application in medicinal chemistry. These include:

  • Antitumor Activity : Preliminary studies suggest that derivatives of phthalazinone can inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
  • Antimicrobial Properties : Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate has shown promise in inhibiting bacterial growth, making it a candidate for antibiotic development.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that require optimization of reaction conditions such as temperature and solvent choice. The ability to modify this compound through structural alterations enhances its therapeutic potential by improving efficacy and reducing side effects .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profiles. Interaction studies often involve:

  • Binding Affinity Assessments : Evaluating the strength of the interaction between the compound and target proteins or enzymes.
  • Mechanism of Action Studies : Investigating how the compound exerts its effects at the molecular level.

These studies are vital for optimizing the compound's therapeutic applications and understanding its pharmacodynamics.

Mechanism of Action

The mechanism of action of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phthalazinone moiety may bind to enzymes or other proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives with acetyl-linked heterocyclic substituents exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate with key analogs:

Substituent Variations and Structural Features

Compound Name Heterocyclic Moiety Piperazine Substituent Key Structural Differences Reference
This compound (Target) Phthalazinone (1-oxophthalazin) Ethyl carboxylate Reference compound for comparison N/A
Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate (3b) Phenylamino-phenylacetyl Ethyl carboxylate Aromatic amine instead of phthalazinone
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate (3ac) Dicyanophenylpropanoyl Ethyl carboxylate Nitrile groups enhance polarity
Ethyl 4-(2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl)piperazine-1-carboxylate Isothiazolopyridine Ethyl carboxylate Sulfur-containing heterocycle
Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate Fluorobenzamido-pyrazole Ethyl carboxylate Pyrazole core with fluorinated aryl group

Physicochemical Properties

  • Melting Points: Compound 3b (phenylamino-phenylacetyl derivative) melts at 109–111°C . Phthalazinone analogs are expected to exhibit higher melting points due to increased planarity and hydrogen-bonding capacity, though direct data are unavailable.
  • Solubility: The dicyano-substituted 3ac () likely has higher aqueous solubility due to polar nitrile groups compared to the hydrophobic phthalazinone in the target compound.
  • Spectral Data: 1H-NMR shifts for phenylamino derivatives (e.g., 3b) show aromatic protons at δ 6.67–7.43 ppm and piperazine signals at δ 3.17–3.83 ppm . Phthalazinone-containing analogs may exhibit downfield shifts for the phthalazinone protons (δ > 8.0 ppm) due to electron-withdrawing effects.

Biological Activity

Ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate is a synthetic compound belonging to the class of phthalazinone derivatives. It has gained attention in medicinal chemistry due to its unique structural features, which include a piperazine ring and a phthalazinone moiety. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O4C_{17}H_{20}N_{4}O_{4} with a molecular weight of approximately 344.4 g/mol. The compound's structure can be represented as follows:

SMILES CCOC O N1CCN CC1 C O Cn1ncc2c c1 O cccc2\text{SMILES CCOC O N1CCN CC1 C O Cn1ncc2c c1 O cccc2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Initial studies suggest that the compound may influence:

  • Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in lipid metabolism, which could be beneficial in treating conditions like obesity and type 2 diabetes.
  • Cell Proliferation Modulation : The compound may affect cellular signaling pathways that regulate cell growth and proliferation, indicating possible anticancer properties.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be advantageous in managing chronic inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Experimental Data

A selection of studies provides insight into the biological activities of this compound:

Study ReferenceBiological ActivityFindings
Anticancer ActivityInduced apoptosis in HCT116 p53 -/- cells with a dose-dependent response.
Antimicrobial PropertiesInhibition of bacterial growth observed in specific strains.
Enzyme InteractionPotential inhibition of acetyl-CoA carboxylase, relevant for metabolic disorders.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-[(1-oxophthalazin-2(1H)-yl)acetyl]piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using chloroacetyl chloride or acyl chlorides under basic conditions (e.g., triethylamine) in solvents like dichloromethane (DCM) or toluene at elevated temperatures (110–120°C) . Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. of acylating agents), reaction time (overnight stirring), and purification via silica gel chromatography (ethyl acetate/hexane gradients) . Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 1.49 ppm for tert-butyl groups, δ 3.44–3.84 ppm for piperazine protons) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks. Programs like SHELXL refine structures, leveraging high-resolution data to confirm bond lengths/angles .
  • LC-MS/FT-IR : Validates molecular weight (e.g., m/z 342.9 for related compounds) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are the limitations?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or enzymes. For example, piperazine derivatives are docked into ATP-binding pockets using PDB structures (e.g., 3QRI). Limitations include neglecting solvent effects and conformational flexibility. MD simulations (e.g., GROMACS) refine predictions but require high computational resources . Validation via in vitro assays (e.g., IC50 measurements) is essential .

Q. How do physicochemical properties (e.g., solubility, logP) influence formulation strategies for in vivo studies?

  • Methodological Answer :

  • Solubility : Measured via shake-flask method (aqueous/organic phases). Piperazine derivatives often exhibit poor water solubility (<1 mg/mL), necessitating co-solvents (e.g., DMSO) or liposomal encapsulation .
  • logP : Calculated via HPLC (C18 columns) or software (e.g., ChemAxon). A logP >3 suggests high membrane permeability but may hinder aqueous stability .
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH). Oxidative susceptibility (e.g., chloroacetyl groups) requires inert storage conditions .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values) for this compound?

  • Methodological Answer :

  • Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assays) .
  • Batch Variability : Characterize purity (HPLC ≥95%) and confirm stereochemistry (CD spectroscopy) .
  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on shared protocols (e.g., 24h exposure vs. 48h) .

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